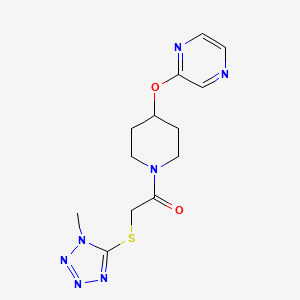
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H17N7O2S and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Tetrazole derivatives, including compounds structurally similar to the one of interest, have been synthesized and investigated for their biological activities. A study by Kaplancıklı et al. (2014) focused on the synthesis of tetrazole derivatives to evaluate their anticandidal activity and cytotoxicity. These compounds demonstrated potent anticandidal agents with weak cytotoxic effects, indicating their potential as antifungal agents Kaplancıklı et al., 2014.
Antiviral and Fungicidal Potential
- Research on related heterocyclic compounds has shown antiviral and fungicidal properties. Attaby et al. (2006) synthesized heterocyclic compounds related to pyrazolo and triazine derivatives, which were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, showcasing the potential of these compounds in antiviral research Attaby et al., 2006. Additionally, Liu et al. (2012) synthesized 1,5-diaryl-1H-pyrazol-3-oxy derivatives with oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, demonstrating moderate inhibitory activity against Gibberella zeae, indicating their fungicidal potential Liu et al., 2012.
Antitumor Activities
- The development of compounds with antitumor activities has also been a significant area of research. Mahmoud et al. (2021) worked on the synthesis of thiazolyl(hydrazonoethyl)thiazoles via microwave-assisted one-pot three-component reactions. These compounds were evaluated for their antitumor activities against MCF-7 tumor cells, revealing promising activities for certain derivatives Mahmoud et al., 2021.
Insecticidal Evaluation
- The compound's derivatives have been synthesized and evaluated for their insecticidal activity. Halim et al. (2020) synthesized pyrazole-based tetrahydropyrimidine derivatives and assessed their mortality against Nilaparvata lugens and Mythimna separata, demonstrating significant insecticidal potential Halim et al., 2020.
Analgesic and Antiparkinsonian Activities
- Compounds related to the chemical structure of interest have been studied for their potential analgesic and antiparkinsonian activities. Amr et al. (2008) synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, showing good activities comparable to established drugs like Valdecoxib and Benzatropine Amr et al., 2008.
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-9-12(21)20-6-2-10(3-7-20)22-11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCUGDDWUAQVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)
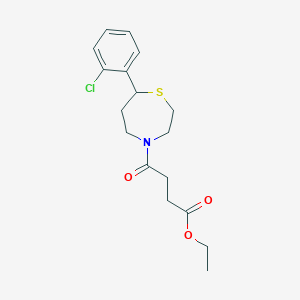
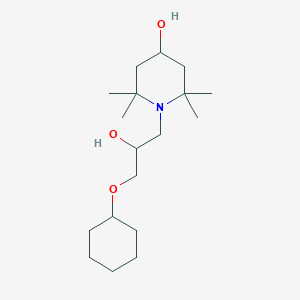
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)
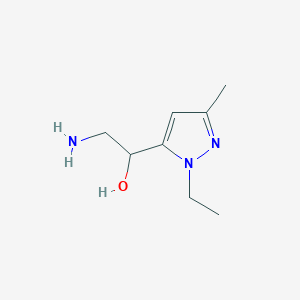
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one](/img/structure/B2770518.png)
![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)
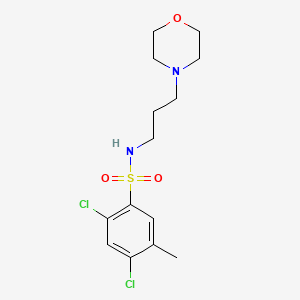
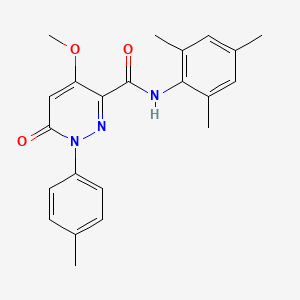
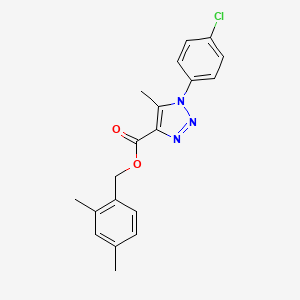
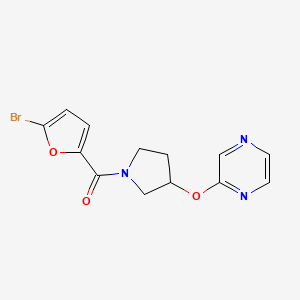
![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2770529.png)
![2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2770531.png)